molecular formula C14H13ClO2 B4700483 1-[(4-chlorobenzyl)oxy]-2-methoxybenzene

1-[(4-chlorobenzyl)oxy]-2-methoxybenzene

Cat. No. B4700483
M. Wt: 248.70 g/mol
InChI Key: XJLPKPJELIXBIH-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)oxy]-2-methoxybenzene, also known as Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Venetoclax has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of CLL and AML.

Scientific Research Applications

Structural Properties and Molecular Interactions

1-[(4-Chlorobenzyl)oxy]-2-methoxybenzene, as a substituted methoxybenzene derivative, has been studied for its structural properties. Research shows that molecules like this can be planar, and their molecular interactions often include hydrogen bonding, forming different structural arrangements in solids (Fun et al., 1997).

Electrosynthesis and Material Applications

Polymers derived from methoxybenzene variants, such as 1-methoxy-4-ethoxybenzene, have been synthesized electrochemically. These polymers, with different solubility in organic solvents, have been characterized for their structural integrity and molecular weights. This research offers insights into the potential application of methoxybenzene derivatives in material science (Moustafid et al., 1991).

Hydrogen Bond Acceptance

The oxygen atom in the methoxy group of methoxybenzenes, including compounds like 1-[(4-Chlorobenzyl)oxy]-2-methoxybenzene, can act as a proton acceptor in various types of hydrogen bonds. This property is significant in understanding molecular interactions and designing compounds with desired chemical properties (Palusiak & Grabowski, 2002).

Oxidation Processes

Methoxybenzenes can undergo oxidation processes to form quinones and phenols. This research is important in understanding the chemical behavior of these compounds under specific conditions, which can be relevant in chemical synthesis and environmental studies (Orita et al., 1989).

Electrochemical Reduction

The electrochemical reduction of methoxychlor, a compound related to methoxybenzenes, has been studied, revealing insights into the reduction behavior of such compounds. This research is relevant in understanding the degradation pathways and potential environmental impacts of methoxybenzene derivatives (McGuire & Peters, 2016).

Kinetic Studies

The kinetics of reactions involving methoxybenzenes, such as the reaction between trichlorobenzene and sodium methoxide, have been investigated. This research is crucial for understanding reaction mechanisms and optimizing industrial processes involving these compounds (Wang et al., 2010).

Photoreactions and Synthesis

The photoreaction of methoxyazobenzenes, a class of compounds that includes methoxybenzenes, has been studied for the synthesis of various organic compounds. This research is significant in the field of photochemistry and organic synthesis, offering potential methods for synthesizing complex organic molecules (Chen et al., 2021).

Substitution Reactions

Research on 1-2-Dimethoxy-3-methoxymethoxybenzene, a related methoxybenzene derivative, sheds light on substitution reactions, particularly the transformation of trioxybenzenes into dicarbobenzenes. This research provides a deeper understanding of substitution reactions in organic chemistry, which is fundamental for chemical synthesis (Azzena et al., 1993).

Guest-Induced Molecular Assembly

The ability of methoxybenzene derivatives to form molecular assemblies through guest-induced interactions has been explored. This research is relevant in the fields of supramolecular chemistry and nanotechnology, where such interactions can be harnessed for creating novel materials and molecular devices (Kobayashi et al., 2003).

Environmental Impact Studies

The reduction of methyl triclosan, a derivative of methoxybenzene, has been investigated to understand its behavior and degradation pathways. This research is crucial in assessing the environmental impact and potential pollution caused by methoxybenzene derivatives (Peverly et al., 2014).

properties

IUPAC Name

1-chloro-4-[(2-methoxyphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-16-13-4-2-3-5-14(13)17-10-11-6-8-12(15)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLPKPJELIXBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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